Indatraline

概要

準備方法

インダトラリンはいくつかの経路で合成することができます。 1つのアプローチは、1,2-ジヒドロナフタレン誘導体のヨウ素(III)媒介環縮合を含む . 別の方法は、1-インダノン型の中間体を用い、これをシスアルコールに還元し、メシル化し、次にN-メチルベンジルアミンと反応させて目的の生成物を生成する . 工業生産方法は、通常、これらの合成経路を含みますが、より大規模に行われ、最終生成物の純度と収率が確保されます。

化学反応の分析

Key Synthetic Routes

Indatraline’s synthesis involves diastereoselective methods and innovative ring-contraction strategies.

Iodine(III)-Mediated Ring Contraction

A pivotal step in this compound synthesis involves the iodine(III)-mediated contraction of a 1,2-dihydronaphthalene derivative to form a trans-1,3-disubstituted indane core. This method ensures high diastereoselectivity ( ).

| Step | Reagents/Conditions | Product | Yield | Key Features |

|---|---|---|---|---|

| 1 | HTIB (3.6 equiv.) in anhydrous MeOH | Indane 4 | 62% | Single diastereomer |

| 2 | Jones’ reagent (CrO₃/H₂SO₄) | Carboxylic acid 9 | 83% | Trans-configuration confirmed by X-ray |

| 3 | IBX (generated in situ from 2-iodobenzoic acid) | Indanone 2 | 47% | Oxidative decarboxylation pathway |

Hofmann Rearrangement and Alkylation

The Hofmann rearrangement of intermediate 16 using PhI(OCOCF₃)₂ (PIFA) yields a primary amine, which undergoes Boc protection and methyl iodide alkylation to form this compound ( ).

textKey Reaction Sequence: 1. Hofmann rearrangement → Primary amine hydrochloride **16** 2. Boc protection → Carbamate **17** 3. Methylation (MeI, NaH/THF-DMF) → **18** 4. HCl treatment → (±)-Indatraline **1**

Metabolic Transformations

This compound undergoes phase I and II metabolism, primarily via aromatic hydroxylation and glucuronidation ( ).

Phase I Metabolism

-

Hydroxylation : Aromatic rings undergo hydroxylation at positions 4 and 5.

-

N-Demethylation : Removal of the N-methyl group generates northis compound (inactive).

Phase II Metabolism

-

Glucuronidation : Hydroxylated metabolites conjugate with glucuronic acid.

| Metabolic Step | Enzyme System | Major Metabolites |

|---|---|---|

| Hydroxylation | CYP450 | 4-OH-Indatraline, 5-OH-Indatraline |

| Glucuronidation | UGT | 4-O-Glucuronide, 5-O-Glucuronide |

N-Alkylation Effects

-

N-Methylation : Slows onset of action by delaying demethylation to active forms.

-

N-Dimethylation : Extends duration due to slower metabolic inactivation ( ).

Epimerization Challenges

-

Alkylation steps (e.g., with MeI) require strict temperature control (−45°C) to prevent epimerization ( ).

-

Suboptimal conditions yield cis-diastereomers, necessitating additional purification.

Oxidation with Hypervalent Iodine

-

IBX mediates oxidation of aldehyde 10 to indanone 2 , with competing pathways leading to ketone formation ( ).

Reductive Amination

-

Sodium triacetoxyborohydride enables reductive amination of indanamine 10a with aldehydes, yielding trans-indanamines ( ).

Synthetic Byproducts and Side Reactions

科学的研究の応用

Cocaine Addiction Treatment

Indatraline has been investigated as a potential substitute for cocaine in addiction therapy due to its properties as a non-selective monoamine reuptake inhibitor. Research indicates that this compound produces effects similar to cocaine but with a slower onset and longer duration, making it a candidate for treating cocaine dependence. In studies involving rhesus monkeys, this compound demonstrated dose-dependent substitution for cocaine, effectively decreasing cocaine self-administration over time .

The following table summarizes key findings from studies on this compound's effects on cocaine self-administration:

Antidepressant Properties

This compound has also been studied for its antidepressant effects. As a non-selective monoamine transporter inhibitor, it blocks the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine. A study demonstrated that this compound induces autophagy via the AMPK/mTOR/S6K signaling pathway, which may contribute to its antidepressant activity .

Induction of Autophagy

Recent research highlights this compound's ability to induce autophagy in various cell types, including smooth muscle cells. This property is crucial for potential therapeutic applications in diseases characterized by abnormal cell proliferation, such as atherosclerosis and restenosis .

The following table outlines the mechanisms by which this compound induces autophagy:

| Mechanism | Effect | Implication |

|---|---|---|

| AMPK activation | Induces autophagy | Potential treatment for atherosclerosis |

| mTOR/S6K inhibition | Suppresses cell proliferation | May be used to manage restenosis |

Glioblastoma Treatment

This compound has shown promise in glioblastoma research by inhibiting Rho GTPase activity and affecting intracellular calcium levels, leading to reduced cell viability in glioblastoma cells . This suggests that this compound may serve as a novel therapeutic agent in combating aggressive brain tumors.

Behavioral Studies

Behavioral assessments have been conducted to evaluate the impact of this compound on motor activity in animal models. In Wistar rats, this compound administration resulted in increased motor activity and stereotypical behaviors, indicating its stimulant-like properties .

作用機序

インダトラリンは、ドーパミン、ノルエピネフリン、セロトニンの再取り込みを阻害することによって効果を発揮します。 この阻害は、シナプス間隙におけるこれらの神経伝達物質のレベルを高め、それらのシグナル伝達を増強し、抗うつ効果を生み出します . インダトラリンの分子標的は、ドーパミン輸送体、ノルエピネフリン輸送体、セロトニン輸送体を含みます .

類似化合物との比較

インダトラリンは、セルトラリンやタメラリンなどの他のモノアミン輸送体阻害剤と類似しています。 3つのモノアミン輸送体の全てを非選択的に阻害し、持続時間が長いことからユニークです . その他の類似化合物としては、以下のようなものがあります。

セルトラリン: 抑うつ症と不安症の治療に使用される選択的セロトニン再取り込み阻害薬。

タメラリン: 同様の性質を持つ化合物ですが、選択性と持続時間が異なります。

イボガイン: 異なる薬理効果を持つ別のモノアミン輸送体阻害薬.

インダトラリンの独自の特性の組み合わせは、研究や潜在的な治療用途のための貴重な化合物となっています。

生物活性

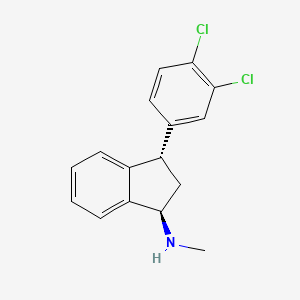

Indatraline, chemically known as (1R,3S)-rel-3-(3,4-Dichlorophenyl)-2,3-dihydro-N-methyl-1H-inden-1-amine hydrochloride, is a potent monoamine uptake inhibitor that has garnered attention for its potential therapeutic applications, particularly in the context of substance use disorders and pain management. This article delves into the biological activity of this compound based on diverse research findings, including data tables and case studies.

This compound primarily functions as a non-selective monoamine reuptake inhibitor , affecting the transporters for serotonin (5-HT), dopamine (DAT), and norepinephrine (NET). The inhibition constants (Ki values) for these transporters are as follows:

- Serotonin Transporter (SERT) : 0.42 nM

- Dopamine Transporter (DAT) : 1.7 nM

- Norepinephrine Transporter (NET) : 5.8 nM

These values indicate that this compound exhibits a high affinity for the SERT, making it particularly effective in modulating serotonin levels in the brain, which is crucial for mood regulation and other neurological functions .

Effects on Drug Behavior

A significant body of research has explored this compound's effects on drug-seeking behavior, particularly concerning cocaine. In a study involving rhesus monkeys trained to discriminate cocaine from saline, this compound demonstrated a dose-dependent substitution for cocaine, suggesting its potential utility in treating cocaine dependence. Specifically:

- At doses of 0.1 to 1.0 mg/kg, this compound produced effects that mimicked those of cocaine.

- The highest dose (1.0 mg/kg) peaked in effect after 30 minutes and lasted up to 24 hours.

- Repeated treatments significantly reduced cocaine self-administration behaviors .

However, it is essential to note that while this compound decreased cocaine-taking behavior, it also led to undesirable side effects such as behavioral stereotypies and weight loss .

Motor Activity Studies

This compound's influence on motor activity has been extensively studied using Wistar rats. Behavioral tests indicated that:

- This compound increased total motor activity in a dose-dependent manner.

- Significant effects were observed at doses of 2.0 and 3.0 mg/kg, where stereotypy behaviors were enhanced .

The following table summarizes the effects of this compound on various motor activity parameters:

| Dose (mg/kg) | Total Activity (Photobeam Interruptions) | Stereotypy Episodes | Ambulation Episodes |

|---|---|---|---|

| 0.0 | Baseline | Baseline | Baseline |

| 0.5 | Moderate | Low | Moderate |

| 1.0 | High | Moderate | High |

| 2.0 | Very High | High | Very High |

| 3.0 | Peak Activity | Peak Stereotypy | High |

Analgesic Properties

Recent studies have also investigated the analgesic properties of this compound in neuropathic pain models. In these studies:

- This compound was administered intraperitoneally at doses of 2.5, 5, and 10 mg/kg.

- It exhibited significant anti-hyperalgesic effects compared to control groups in both hot plate and tail flick tests.

- The maximum percentage of maximum possible effect (% MPE) was observed at the highest dose within one hour post-administration .

The following table outlines the analgesic effectiveness of this compound compared to other compounds:

| Drug | Dose (mg/kg) | % MPE at 60 min (Hot Plate) | % MPE at 60 min (Tail Flick) |

|---|---|---|---|

| This compound | 2.5 | Significant | Significant |

| 5 | Significant | Significant | |

| 10 | Highest | Highest | |

| Vilazodone | 2.5 | Moderate | Low |

| Talsupram | 2.5 | Moderate | Moderate |

特性

IUPAC Name |

(1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N/c1-19-16-9-13(11-4-2-3-5-12(11)16)10-6-7-14(17)15(18)8-10/h2-8,13,16,19H,9H2,1H3/t13-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFXPTLYMIXFRX-XJKSGUPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1C[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4043981 | |

| Record name | Indatraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86939-10-8, 97229-15-7 | |

| Record name | Indatraline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86939-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indatraline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086939108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lu 19005 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097229157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indatraline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17032 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indatraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDATRALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U40Y96J1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Indatraline functions as a nonselective monoamine reuptake inhibitor. [, ] This means it inhibits the reuptake of the neurotransmitters dopamine, serotonin, and norepinephrine by binding to their respective transporters: dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). [, , ] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, prolonging their effects.

A: While this compound effectively inhibits dopamine, serotonin, and norepinephrine reuptake, it demonstrates weaker behavioral effects compared to some selective reuptake inhibitors. [] For instance, it shows minimal stimulatory effects on locomotor activity in mice and doesn't induce typical dopamine-related behaviors like stereotypy in rats. []

A: Yes, research suggests that this compound can influence substrate-induced serotonin release in a manner that is not solely competitive. [] While it increases the EC50 value of various serotonin transporter substrates, indicating competitive inhibition, it can also decrease the Emax value. [] This suggests that this compound might induce a partial release of serotonin in the presence of certain substrates.

A: Research indicates that unlike ketamine, this compound does not inhibit ATP-sensitive potassium channels in rat substantia nigra neurons, even when these channels are activated by low intracellular ATP levels. [] This suggests a potential difference in their mechanism of action.

A: this compound has the molecular formula C19H21Cl2N and a molecular weight of 334.27 g/mol. [, ]

A: Yes, studies have used nuclear magnetic resonance (NMR) spectroscopy to characterize this compound. [, ] This technique allows for the analysis of the compound's structure and purity. Researchers have also explored the use of chiral solvating agents (CSAs) like MTPA to differentiate between this compound enantiomers using NMR. []

A: The 6-methoxy derivative of this compound presents a promising starting point for developing long-acting monoamine transporter inhibitors. [] Its preferential binding to SERT and NET, along with reasonable affinity for DAT, makes it a potential candidate for treating conditions like methamphetamine addiction. []

A: this compound exhibits a longer duration of action compared to cocaine. [] In studies using rhesus monkeys, the effects of this compound (1.0 mg/kg) peaked after 30 minutes and persisted for up to 24 hours. [] This is significantly longer than the duration of cocaine's effects.

A: Yes, this compound can modulate the effects of other drugs in behavioral models. [] It has been shown to potentiate the effects of apomorphine and 5-HTP, while reversing the effects of tetrabenazine in mice. [] These interactions highlight the complex interplay between this compound and other drugs that affect monoaminergic systems.

A: While this compound shows potential for reducing cocaine self-administration, animal studies have identified some side effects. [] These include:

- Decreased food intake: this compound can reduce food-maintained responding in monkeys, suggesting a potential for appetite suppression. []

- Behavioral stereotypies: High doses of this compound have been associated with the development of behavioral stereotypies in monkeys. []

- Weight loss: this compound administration has been linked to weight loss in some animal studies. []

- Mild anemia: There have been reports of mild anemia associated with this compound treatment in animal models. []

A: Two primary methods are used to determine the enantiopurity of this compound enantiomers: []

- Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs): This method utilizes CSAs, particularly MTPA, to distinguish between this compound enantiomers by inducing diastereomeric discrimination in NMR signals. [] This technique allows for rapid assessment of enantiopurity, with the potential to determine up to 98.9% enantiomeric excess (ee). []

- High-Performance Liquid Chromatography (HPLC): This method employs a modified β-cyclodextrin stationary phase to separate and quantify this compound enantiomers. [] This technique exhibits higher sensitivity and accuracy compared to NMR, enabling the determination of enantiopurities exceeding 99%. []

A: While both clozapine and this compound exhibit interactions with monoamine transporters, research suggests that clozapine utilizes a yet unidentified carrier-mediated transport mechanism distinct from the transporters targeted by this compound. [] Despite being a substrate for a carrier-mediated process, clozapine does not appear to utilize OCT1, OCT3, OCTN1, OCTN2, ENT1, ENT2, ENT4/PMAT, OATP1B1, or OATP1B3. []

A: Yes, several other compounds are being explored as potential treatments for methamphetamine addiction, each with its own mechanism of action and side effect profile. [] Some of these alternatives include:

ANone: A variety of research tools and resources are essential for studying this compound and similar compounds, including:

- In vitro assays: Cell-based assays using cells expressing specific transporters, such as DAT, SERT, and NET, allow for the assessment of binding affinity, selectivity, and functional effects of this compound. [, , , , ]

- Animal models: Rodent models, such as mice and rats, are commonly employed to investigate the in vivo effects of this compound on various aspects, including behavior, neurochemistry, and potential therapeutic applications. [, , , , , , , ]

- Transgenic animals: Genetically modified animals, like those overexpressing mutant human α-synuclein, are instrumental in studying specific disease models and evaluating the therapeutic potential of this compound and related compounds. []

- Analytical techniques: Techniques like HPLC and NMR are crucial for characterizing and quantifying this compound, determining enantiomeric purity, and assessing its stability in various formulations. [, ]

- Computational chemistry: Molecular modeling and simulations aid in understanding this compound's interactions with its targets, predicting the effects of structural modifications, and guiding the design of novel analogs with improved properties. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。